Cas no 2918865-51-5 ((2,6-Dichloro-3-methylphenyl)(morpholino)methanone)

(2,6-Dichloro-3-methylphenyl)(morpholino)methanone 化学的及び物理的性質
名前と識別子
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- 2918865-51-5
- (2,6-Dichloro-3-methylphenyl)(morpholino)methanone
- MFCD34764701
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- インチ: 1S/C12H13Cl2NO2/c1-8-2-3-9(13)10(11(8)14)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3
- InChIKey: HTKNLLMBSYNONY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C)=CC=C(C=1C(N1CCOCC1)=O)Cl
計算された属性
- せいみつぶんしりょう: 273.0323340g/mol
- どういたいしつりょう: 273.0323340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 29.5Ų
(2,6-Dichloro-3-methylphenyl)(morpholino)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB610796-250mg |
(2,6-Dichloro-3-methylphenyl)(morpholino)methanone; . |
2918865-51-5 | 250mg |
€355.80 | 2024-07-19 | ||
abcr | AB610796-1g |
(2,6-Dichloro-3-methylphenyl)(morpholino)methanone; . |
2918865-51-5 | 1g |
€659.60 | 2024-07-19 | ||
abcr | AB610796-5g |
(2,6-Dichloro-3-methylphenyl)(morpholino)methanone; . |
2918865-51-5 | 5g |
€2218.40 | 2024-07-19 |
(2,6-Dichloro-3-methylphenyl)(morpholino)methanone 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
(2,6-Dichloro-3-methylphenyl)(morpholino)methanoneに関する追加情報
Introduction to (2,6-Dichloro-3-methylphenyl)(morpholino)methanone (CAS No. 2918865-51-5)
(2,6-Dichloro-3-methylphenyl)(morpholino)methanone, identified by its CAS number 2918865-51-5, is a significant compound in the field of pharmaceutical chemistry. This review provides an in-depth exploration of its chemical properties, synthesis methods, and emerging applications, particularly in the development of novel therapeutic agents.
The molecular structure of (2,6-Dichloro-3-methylphenyl)(morpholino)methanone consists of a benzene ring substituted with chlorine atoms at the 2 and 6 positions, a methyl group at the 3 position, and a morpholine moiety attached to a carbonyl group. This unique arrangement imparts distinct reactivity and functional properties, making it a valuable intermediate in organic synthesis.
In recent years, there has been growing interest in the development of bioactive molecules derived from heterocyclic compounds. The morpholine group in (2,6-Dichloro-3-methylphenyl)(morpholino)methanone contributes to its potential as a pharmacophore, enhancing interactions with biological targets. Studies have demonstrated that morpholine-containing derivatives exhibit promising activities against various diseases, including infectious disorders and inflammatory conditions.
The synthesis of (2,6-Dichloro-3-methylphenyl)(morpholino)methanone typically involves multi-step organic reactions. One common approach includes the chlorination of 3-methylbenzophenone followed by reaction with morpholine in the presence of a suitable catalyst. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in industrial applications.
Recent research has highlighted the role of (2,6-Dichloro-3-methylphenyl)(morpholino)methanone as a key intermediate in the synthesis of novel drug candidates. For instance, derivatives of this compound have shown inhibitory effects on enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases. These findings underscore its potential as a scaffold for developing targeted therapies.
The pharmacological properties of (2,6-Dichloro-3-methylphenyl)(morpholino)methanone have been extensively studied in preclinical models. Its ability to modulate enzyme activity and receptor binding suggests its utility in treating conditions such as pain syndromes and autoimmune diseases. Additionally, its structural features make it amenable to further derivatization, allowing for the optimization of pharmacokinetic and pharmacodynamic profiles.
In conclusion, (2,6-Dichloro-3-methylphenyl)(morpholino)methanone (CAS No. 2918865-51-5) is a versatile compound with significant applications in pharmaceutical research and drug development. Its unique chemical structure and biological activity make it a valuable tool for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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